Ethyl 4-bromomethylsalicylate Ethyl 4-bromomethylsalicylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13908425
InChI: InChI=1S/C10H11BrO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6H2,1H3
SMILES:
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol

Ethyl 4-bromomethylsalicylate

CAS No.:

Cat. No.: VC13908425

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromomethylsalicylate -

Specification

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
IUPAC Name ethyl 4-(bromomethyl)-2-hydroxybenzoate
Standard InChI InChI=1S/C10H11BrO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6H2,1H3
Standard InChI Key DUUKRYMVYJNJSZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)CBr)O

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a benzoate core with:

  • A hydroxyl (-OH) group at the 2-position (characteristic of salicylates).

  • A bromomethyl (-CH₂Br) group at the 4-position.

  • An ethyl ester (-COOCH₂CH₃) at the 1-position .

Key Physicochemical Data:

PropertyValueSource
Molecular Weight259.1 g/mol
Boiling PointNot reported
SolubilitySparingly soluble in chloroform
StabilityLight-sensitive; store in dark

Synthesis Methods

Bromination of Ethyl 4-Methylsalicylate

A common route involves the bromination of ethyl 4-methylsalicylate using bromine (Br₂) in the presence of a catalyst (e.g., red phosphorus or AIBN):

  • Reaction Conditions:

    • Ethyl 4-methylsalicylate is treated with bromine in acetic acid or carbon tetrachloride under reflux .

    • The methyl group at the 4-position undergoes free-radical bromination to yield the bromomethyl derivative .

  • Workup:

    • The crude product is purified via column chromatography or recrystallization .

Alternative Route: Esterification of 4-Bromomethylsalicylic Acid

  • 4-Bromomethylsalicylic acid is esterified with ethanol using sulfuric acid as a catalyst .

  • This method is less common due to the challenges in synthesizing the brominated acid precursor.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 4-bromomethylsalicylate serves as a key building block in drug discovery:

  • Anticancer Agents: The bromomethyl group facilitates nucleophilic substitution reactions, enabling the attachment of heterocyclic moieties (e.g., thiazoles) to enhance bioactivity .

  • Anti-inflammatory Derivatives: Structural analogs of salicylates are explored for COX-2 inhibition .

Agrochemicals

  • Used in synthesizing herbicides and pesticides due to its electrophilic reactivity .

Research Advancements

Catalytic Applications

  • Palladium-catalyzed cross-coupling reactions utilize the bromomethyl group for C-C bond formation .

  • Example: Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives .

Structural Modifications

  • Hydrolysis: The ethyl ester can be hydrolyzed to 4-bromomethylsalicylic acid for further functionalization .

  • Bromine Displacement: Reacted with amines or thiols to produce secondary amines or sulfides .

Challenges and Future Directions

  • Stereoselectivity: Controlling regioselectivity during bromination remains a challenge .

  • Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability .

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